molecular formula C43H43N3O12 B12749530 Clivimine CAS No. 7096-85-7

Clivimine

Cat. No.: B12749530
CAS No.: 7096-85-7
M. Wt: 793.8 g/mol
InChI Key: CJYOGPFDNAEALZ-BVORSCEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clivimine involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing cyclic imines, which include this compound, involve the use of electron-deficient sulfamate-derived and N-sulfonyl cyclic imines as versatile synthons in organic synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in scientific research rather than large-scale industrial applications. The isolation of this compound from Clivia miniata involves extraction and purification processes that are typical for alkaloids.

Chemical Reactions Analysis

Types of Reactions

Clivimine, like other alkaloids, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Clivimine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of clivimine involves its interaction with molecular targets such as acetylcholinesterase. This compound inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where acetylcholine levels are reduced.

Comparison with Similar Compounds

Clivimine is similar to other Amaryllidaceae alkaloids such as:

This compound is unique due to its specific structure and the particular biological activities it exhibits. Its potential as an acetylcholinesterase inhibitor makes it a compound of interest in the treatment of neurodegenerative diseases.

Properties

CAS No.

7096-85-7

Molecular Formula

C43H43N3O12

Molecular Weight

793.8 g/mol

IUPAC Name

bis[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C43H43N3O12/c1-18-22(40(47)55-32-9-20-5-7-45(3)36(20)34-24-12-28-30(53-16-51-28)14-26(24)42(49)57-38(32)34)11-23(19(2)44-18)41(48)56-33-10-21-6-8-46(4)37(21)35-25-13-29-31(54-17-52-29)15-27(25)43(50)58-39(33)35/h11-15,20-21,32-39H,5-10,16-17H2,1-4H3/t20-,21-,32+,33+,34+,35+,36-,37-,38+,39+/m1/s1

InChI Key

CJYOGPFDNAEALZ-BVORSCEZSA-N

Isomeric SMILES

CC1=C(C=C(C(=N1)C)C(=O)O[C@H]2C[C@H]3CCN([C@H]3[C@H]4[C@H]2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)O[C@H]7C[C@H]8CCN([C@H]8[C@H]9[C@H]7OC(=O)C1=CC2=C(C=C91)OCO2)C

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)OC2CC3CCN(C3C4C2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)OC7CC8CCN(C8C9C7OC(=O)C1=CC2=C(C=C91)OCO2)C

Origin of Product

United States

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